3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene
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Overview
Description
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene is an organic compound with the molecular formula C20H36S and a molecular weight of 308.565 g/mol . It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a long alkyl chain with multiple methyl groups, making it a unique and interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene typically involves the alkylation of a thiophene ring with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: A methyl-substituted derivative with different properties.
3,4-Dimethylthiophene: Another methyl-substituted thiophene with unique characteristics.
Uniqueness
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene is unique due to its long alkyl chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structural feature makes it suitable for specialized applications in various fields .
Properties
CAS No. |
102037-88-7 |
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Molecular Formula |
C20H36S |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
3-methyl-2-(3,7,11-trimethyldodecyl)thiophene |
InChI |
InChI=1S/C20H36S/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-20/h14-18H,6-13H2,1-5H3 |
InChI Key |
GQSRQFZJEZGNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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